molecular formula C10H11N3O B1424399 [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 875658-14-3

[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1424399
CAS No.: 875658-14-3
M. Wt: 189.21 g/mol
InChI Key: VMHIMTKORDHHIZ-UHFFFAOYSA-N
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Description

[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a methylphenyl group and a hydroxymethyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and widely used for the preparation of 1,2,3-triazoles. The reaction involves the following steps:

  • Preparation of 4-methylphenyl azide from 4-methylphenylamine.
  • Reaction of 4-methylphenyl azide with propargyl alcohol in the presence of a copper catalyst to form the desired triazole compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale CuAAC reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The triazole ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are used for substitution reactions.

Major Products:

  • Oxidation of the hydroxymethyl group can yield 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde or 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
  • Reduction can produce 1-(4-methylphenyl)-1H-1,2,3-triazol-4-ylmethane.
  • Substitution reactions can lead to various halogenated, nitrated, or sulfonated derivatives of the triazole compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: Derivatives of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals with potential anticancer, anti-inflammatory, and antiviral activities.

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for textile and printing industries.

    Agriculture: It can be used in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The compound’s effects are mediated through its ability to inhibit or activate specific biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

  • **1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol
  • **1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
  • **1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methanol

Comparison:

    Structural Differences: The presence of different substituents (e.g., methoxy, chloro, nitro) on the phenyl ring can significantly alter the compound’s chemical and biological properties.

    Unique Properties: [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is unique due to the presence of the methyl group, which can influence its hydrophobicity, reactivity, and interaction with biological targets.

Properties

IUPAC Name

[1-(4-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8-2-4-10(5-3-8)13-6-9(7-14)11-12-13/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHIMTKORDHHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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